molecular formula C7H9N3O2 B13119944 3-Amino-4-methoxypicolinamide

3-Amino-4-methoxypicolinamide

Cat. No.: B13119944
M. Wt: 167.17 g/mol
InChI Key: JMAZFJMQJZYBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxypicolinamide is an organic compound with the molecular formula C7H9N3O2 It is a derivative of picolinamide, characterized by the presence of an amino group at the 3-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxypicolinamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxypyridine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.

    Amination: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxypicolinamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Methanol (CH3OH) with sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 3-Nitro-4-methoxypicolinamide.

    Reduction: this compound.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-methoxypicolinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxypyridine: Similar structure but lacks the amide group.

    4-Methoxypicolinamide: Similar structure but lacks the amino group.

    3-Amino-4-methylpyridine: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

3-Amino-4-methoxypicolinamide is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-amino-4-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-12-4-2-3-10-6(5(4)8)7(9)11/h2-3H,8H2,1H3,(H2,9,11)

InChI Key

JMAZFJMQJZYBDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.